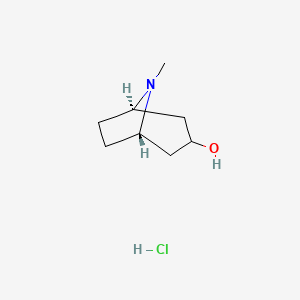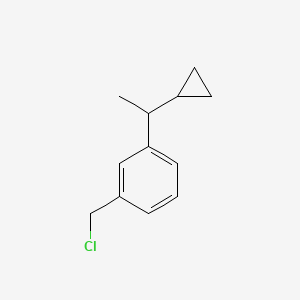
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a but-3-ynyl chain, and a dihydrooxazol-2-amine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of propargyl bromide with N-tosylphenyl aldimine under sonochemical Barbier-type reaction conditions . This reaction yields N-tosyl homopropargyl amine, which undergoes intramolecular cyclization to form the desired dihydropyrrole . The reaction conditions often include the use of zinc powder and 1,2-diiodoethane in anhydrous tetrahydrofuran (THF), with sonication for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The phenyl and but-3-ynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The phenyl and but-3-ynyl groups play a crucial role in binding to target molecules, while the dihydrooxazol-2-amine moiety modulates the compound’s activity . The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-6-12(11-7-4-3-5-8-11)15-13-14-9-10-16-13/h1,3-5,7-8,12H,6,9-10H2,(H,14,15) |
InChI-Schlüssel |
YERYAFXEOGCHSH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=CC=C1)NC2=NCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B8602148.png)


![2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B8602169.png)



![5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8602186.png)


![Thiourea, [3-(dimethylamino)-2-methylphenyl]-](/img/structure/B8602198.png)

